molecular formula C18H21N5O3 B605736 N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide CAS No. 1494675-86-3

N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide

Cat. No.: B605736
CAS No.: 1494675-86-3
M. Wt: 355.4 g/mol
InChI Key: VDRYGTNDKXIPSK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DprE1-IN-1, also known as AZ-7371, TBA-7371, AZ7371, or N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, primarily targets the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (DprE1) . DprE1 is a critical flavoenzyme in Mycobacterium tuberculosis, catalyzing a vital step in the production of lipoarabinomannan and arabinogalactan, both of which are essential for cell wall biosynthesis .

Mode of Action

DprE1-IN-1 interacts with DprE1, inhibiting its function. DprE1 is a FAD-dependent enzyme that converts decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) by oxidation . The inhibition of DprE1 by DprE1-IN-1 disrupts this process, affecting the synthesis of key components of the mycobacterial cell wall .

Biochemical Pathways

The inhibition of DprE1 affects the biosynthesis of arabinogalactan and lipoarabinomannan, two key components of the mycobacterial cell wall . These molecules are essential for the growth and persistence of Mycobacterium tuberculosis . By inhibiting DprE1, DprE1-IN-1 disrupts these biochemical pathways, potentially leading to the death of the bacteria .

Pharmacokinetics

It is also known to have low hERG channel inhibition, which suggests a lower risk of cardiotoxicity .

Result of Action

The inhibition of DprE1 by DprE1-IN-1 disrupts the biosynthesis of key components of the mycobacterial cell wall . This disruption can lead to the death of Mycobacterium tuberculosis, making DprE1-IN-1 a potential anti-tubercular agent .

Chemical Reactions Analysis

TBA-7371 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide or cyanide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

N-(2-hydroxyethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-11-6-15-16(20-7-11)13(17(25)19-4-5-24)8-23(15)9-14-12(2)18(26-3)22-10-21-14/h6-8,10,24H,4-5,9H2,1-3H3,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRYGTNDKXIPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)OC)C)C(=O)NCCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1494675-86-3
Record name TBA-7371
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1494675863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TBA-7371
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TBA-7371
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3T98GBE3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

See FIG. 20(a). 1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (75 mg, 0.24 mmol) was taken in dichloromethane (10 mL) to get a suspension. Added triethyl amine (0.0669 mL, 0.48 mmol) followed by the addition of 1-Propanephosphonic acid cyclic anhydride (0.286 mL, 0.48 mmol). The reaction mass was stirred at RT for 5 minutes. Ethanol amine (0.029 mL, 0.48 mmol) was added and stirred at RT for overnight. After the completion of the reaction, diluted the reaction mass with DCM, washed with water and brine solution. The DCM layer was dried over sodium sulphate, evaporated to get the crude compound which was purified by column chromatography. Yield-52.7%. ES+MS m/z: 356.4 (M+1). 1H NMR (300 MHz, DMSO-d6) δ ppm 2.23 (s, 3 H ) 2.39 (s, 3 H) 3.39-3.65 (m, 4 H ) 3.93 (s, 3 H ) 4.84 (t, J=5.09 Hz, 1 H ) 5.63 (s, 2 H ) 7.74 (s, 1 H ) 8.12 (s, 1 H) 8.33 (s, 1 H ) 8.41 (s, 1 H ) 8.80 (t, J=5.65 Hz, 1 H ).
Name
1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
0.0669 mL
Type
reactant
Reaction Step Two
Quantity
0.286 mL
Type
reactant
Reaction Step Two
Quantity
0.029 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
52.7%

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